2-Methoxybut-2-ene

Description

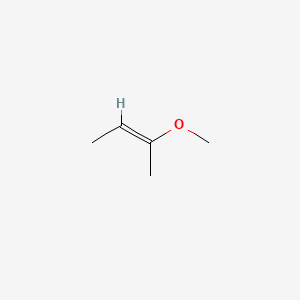

Structure

2D Structure

3D Structure

Properties

CAS No. |

25125-84-2 |

|---|---|

Molecular Formula |

C5H10O |

Molecular Weight |

86.13 g/mol |

IUPAC Name |

(E)-2-methoxybut-2-ene |

InChI |

InChI=1S/C5H10O/c1-4-5(2)6-3/h4H,1-3H3/b5-4+ |

InChI Key |

JWBPCSXRWORRAI-SNAWJCMRSA-N |

Isomeric SMILES |

C/C=C(\C)/OC |

Canonical SMILES |

CC=C(C)OC |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical properties of 2-methoxybut-2-ene

An In-depth Technical Guide on the Physicochemical Properties of 2-Methoxybut-2-ene

This technical guide provides a comprehensive overview of the physicochemical properties, chemical reactivity, and experimental protocols related to this compound. The information is intended for researchers, scientists, and professionals in drug development and other fields of chemical synthesis.

Chemical Structure and Identifiers

This compound, an unsaturated ether, possesses the molecular formula C₅H₁₀O.[1] Its structure features a four-carbon butene backbone with a methoxy group (-OCH₃) attached to the second carbon, which is part of the carbon-carbon double bond.[1] Due to restricted rotation around the C=C double bond, this compound exists as two geometric isomers: (E)-2-methoxybut-2-ene and (Z)-2-methoxybut-2-ene.[1][2]

Table 1: Molecular Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Molecular Formula | C₅H₁₀O[1][2][3] |

| Molecular Weight | 86.13 g/mol [2][3][4] |

| CAS Number | 6380-95-6 (for mixture of isomers)[1][2][3] |

| 25125-84-2 (for (E)-isomer)[2] | |

| 25125-85-3 (for (Z)-isomer)[2] | |

| InChI | InChI=1S/C5H10O/c1-4-5(2)6-3/h4H,1-3H3[1] |

| SMILES | CC=C(C)OC[1] |

| Synonyms | Methyl sec-butenyl ether, 2-Butene, 2-methoxy-[2][5] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its proper handling, storage, and application in synthetic procedures. This compound is a colorless liquid with a characteristic sweet odor.[3][5]

Table 2: Summary of Physicochemical Data for this compound

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [2][3] |

| Boiling Point | 67 - 94.5 °C at 760 mmHg | [3][6] |

| Melting Point | -117.8 °C | [3] |

| Density | 0.777 g/cm³ | [2][3][6][7] |

| Vapor Pressure | 160 mmHg at 25°C | [1][2][3][7] |

| Refractive Index (n²⁰/D) | 1.399 | [3][5] |

| Solubility | Insoluble in water; miscible with alcohol and ether. | [2][3][8] |

| Octanol/Water Partition Coefficient (logP) | 1.4 - 1.56 | [2][3][6] |

| Exact Mass | 86.073164938 Da | [4][6] |

Note on Boiling Point: There is variability in the reported boiling points, with some sources indicating a range of 88–92°C, which may be attributed to impurities in earlier studies.[3][6] More recent data often cites the lower value of 67°C.[2][6][7]

Chemical Reactivity and Key Reactions

The reactivity of this compound is primarily defined by its electron-rich carbon-carbon double bond, a characteristic feature of enol ethers.[1] The electron-donating nature of the methoxy group activates the double bond, making it highly susceptible to electrophilic attack.[1]

-

Acid-Catalyzed Hydrolysis : In the presence of an aqueous acid, this compound readily hydrolyzes to form butan-2-one and methanol.[1] The reaction proceeds through a resonance-stabilized carbocation intermediate.[1]

-

Catalytic Hydrogenation : The double bond can be reduced to a single bond via catalytic hydrogenation over metal catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni), yielding 2-methoxybutane.[1]

-

Asymmetric Hydroboration : This compound is a useful substrate in stereoselective synthesis. For instance, its reaction with a chiral borane followed by oxidation can produce chiral 3-methoxy-2-butanols with a high degree of enantiomeric excess.[2][9]

-

Cycloaddition Reactions : this compound can participate in cycloaddition reactions with other unsaturated molecules to form various cyclic compounds.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific experiments. Below are protocols for key reactions involving this compound.

Acid-Catalyzed Hydrolysis to Butan-2-one

This protocol outlines a representative procedure for the hydrolysis of this compound.

Materials:

-

2-methoxy-2-butene (1.0 g, 11.6 mmol)

-

Deionized water (20 mL)

-

Concentrated sulfuric acid (H₂SO₄, 0.2 mL)

-

Diethyl ether (3 x 15 mL)

-

Saturated sodium bicarbonate (NaHCO₃) solution (20 mL)

-

Anhydrous magnesium sulfate (MgSO₄)

-

50 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

100 mL Separatory funnel

-

Rotary evaporator

Procedure:

-

A 50 mL round-bottom flask is charged with deionized water (20 mL) and a magnetic stir bar.[1]

-

While stirring, concentrated sulfuric acid (0.2 mL) is slowly added to the water. Caution: This process is exothermic.[1]

-

To the aqueous acid solution, add 2-methoxy-2-butene (1.0 g).[1]

-

The mixture is stirred at room temperature, and the reaction progress is monitored (e.g., by TLC or GC analysis).

-

Upon completion, the reaction mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 15 mL).[1]

-

The organic extracts are combined and washed with a saturated sodium bicarbonate solution (20 mL) to neutralize any residual acid, followed by a wash with brine (20 mL).[1]

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield butan-2-one.[1]

Asymmetric Hydroboration-Oxidation

This protocol provides a general procedure for the asymmetric hydroboration-oxidation of 2-methoxy-2-butene. The choice of chiral borane will determine the stereochemical outcome.[9]

Materials:

-

Chiral borane (e.g., (-)-Isopinocampheylborane)

-

2-methoxy-2-butene

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Flame-dried, two-necked round-bottom flask

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

A solution of the chiral borane (e.g., 1.1 equivalents) in anhydrous THF is prepared in a flame-dried, two-necked round-bottom flask under an inert atmosphere.[9]

-

The solution is cooled to an appropriate temperature (typically between -25 °C and 0 °C).[9]

-

2-Methoxy-2-butene (1.0 equivalent) is added dropwise to the stirred solution of the chiral borane.[9]

-

The reaction mixture is stirred at that temperature for a specified time (e.g., 2-4 hours) to allow for the formation of the trialkylborane intermediate.[9]

-

The intermediate is then oxidized by the sequential addition of aqueous sodium hydroxide and dropwise addition of hydrogen peroxide at 0 °C.

-

After the oxidation is complete, the product, a chiral 3-methoxy-2-butanol, is isolated using standard workup and purification techniques.

Mandatory Visualizations

The following diagrams illustrate key logical and chemical pathways related to this compound.

Caption: Workflow for Physicochemical Characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Methoxy-2-butene | C5H10O | CID 111206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. (E)-2-methoxybut-2-ene | CAS#:25125-84-2 | Chemsrc [chemsrc.com]

- 8. 2-Butene, 2-methoxy- | 6380-95-6 | Benchchem [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Methoxybut-2-ene: IUPAC Nomenclature, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxybut-2-ene is an organic compound classified as an enol ether. Its unique electronic structure, featuring a methoxy group attached to a carbon-carbon double bond, imparts significant reactivity that makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its nomenclature, structure, physicochemical properties, and key synthetic and reactive protocols of interest to researchers in academia and the pharmaceutical industry.

IUPAC Nomenclature and Chemical Structure

The systematic IUPAC name for this compound is This compound .[1] The structure consists of a four-carbon butene backbone with a double bond located at the second carbon, which is also substituted with a methoxy (-OCH₃) group.

Due to the presence of the double bond, this compound can exist as two geometric isomers: (E)-2-methoxybut-2-ene and (Z)-2-methoxybut-2-ene. The CAS Registry Number for the mixture of isomers is 6380-95-6. The individual CAS numbers for the (E) and (Z) isomers are 25125-84-2 and 25125-85-3, respectively.[1]

Caption: Chemical structures of (E)- and (Z)-2-methoxybut-2-ene.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O | [2][3][4] |

| Molecular Weight | 86.13 g/mol | [2] |

| Density | 0.777 g/cm³ | [5] |

| Boiling Point | 67 °C at 760 mmHg | [5] |

| Refractive Index (n²⁰/D) | 1.399 | [5] |

| Enthalpy of Hydrogenation | -104 ± 0.8 kJ/mol | [3] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Wavenumber/Chemical Shift | Assignment | Reference(s) |

| IR Spectroscopy | ~1660 cm⁻¹ | C=C stretching vibration | [6] |

| ~3100, ~2900, ~1290-1420, ~800-900 cm⁻¹ | C-H vibrations | [6] | |

| ¹H NMR Spectroscopy | δ 1.56 ppm (doublet) | =CH-CH₃ | [7] |

| δ 1.60 ppm (singlet) | C(OCH₃)(CH₃ )= | [7] | |

| δ 1.68 ppm (singlet) | C(CH₃ )=CH- | [7] | |

| δ 5.19 ppm (quartet) | =CH -CH₃ | [7] | |

| ¹³C NMR Spectroscopy | Estimated values | [1] | |

| Not explicitly found in searches |

Experimental Protocols

Synthesis of this compound from 2-Methyl-2-Butanol and Methanol

This acid-catalyzed reaction involves the in-situ formation of 2-butene from the dehydration of 2-methyl-2-butanol, which subsequently reacts with methanol.[8]

Materials:

-

2-Methyl-2-butanol

-

Methanol (excess, e.g., 3:1 molar ratio to the alcohol)

-

Strong acid catalyst (e.g., sulfuric acid or a sulfonic acid resin)

-

Sodium bicarbonate solution (for neutralization)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask, combine 2-methyl-2-butanol and an excess of methanol.

-

Add a catalytic amount of a strong acid.

-

Heat the reaction mixture to 60-80 °C.

-

Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.

-

Cool the reaction mixture and neutralize it with a weak base like sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.[8]

Acid-Catalyzed Hydrolysis of this compound

This protocol demonstrates the hydrolysis of the enol ether to its corresponding ketone, butan-2-one.[1]

Materials:

-

This compound (1.0 g, 11.6 mmol)

-

Deionized water (20 mL)

-

Concentrated sulfuric acid (0.2 mL)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a 50 mL round-bottom flask with a magnetic stirrer, slowly add concentrated sulfuric acid to deionized water. Caution: Exothermic reaction.

-

Add this compound to the aqueous acid solution.

-

Stir the mixture at room temperature for 1 hour.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield butan-2-one.[1]

Caption: Workflow for the acid-catalyzed hydrolysis of this compound.

Asymmetric Hydroboration-Oxidation

This reaction is a key application of this compound in stereoselective synthesis to produce chiral 3-methoxy-2-butanols.[9]

Materials:

-

This compound

-

Chiral borane (e.g., (-)-Isopinocampheylborane)

-

Anhydrous Tetrahydrofuran (THF)

-

Oxidizing agent (e.g., hydrogen peroxide in sodium hydroxide solution)

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, prepare a solution of the chiral borane in anhydrous THF.

-

Cool the solution to a temperature between -25 °C and 0 °C.

-

Add this compound dropwise to the stirred solution of the chiral borane.

-

Stir the reaction mixture at that temperature for 2-4 hours to form the trialkylborane intermediate.

-

After the hydroboration is complete, oxidize the intermediate by adding an aqueous solution of sodium hydroxide followed by the slow, dropwise addition of hydrogen peroxide at 0 °C.

-

Stir the mixture at room temperature until the oxidation is complete.

-

Work up the reaction by separating the aqueous and organic layers and extracting the aqueous layer with a suitable solvent.

-

Combine the organic layers, dry, and remove the solvent.

-

Purify the resulting chiral 3-methoxy-2-butanol by chromatography or distillation.[9]

Conclusion

This compound is a versatile reagent in organic synthesis, primarily due to the reactivity of its electron-rich double bond. Its utility in forming chiral intermediates, such as in asymmetric hydroboration, makes it a compound of interest for drug development professionals. The provided protocols for its synthesis and key reactions offer a foundation for its application in the laboratory. Further research into its applications in other areas of organic synthesis is warranted.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Methoxy-2-butene | C5H10O | CID 111206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. C5H10 infrared spectrum of 2-methylbut-2-ene (2-methyl-2-butene) prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylbut-2-ene (2-methyl-2-butene) image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C5H10 2-methylbut-2-ene (2-methyl-2-butene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-methylbut-2-ene (2-methyl-2-butene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Geometric Isomers of 2-Methoxybut-2-ene: (E) and (Z) Configurations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (E) and (Z) geometric isomers of 2-methoxybut-2-ene, an important intermediate in organic synthesis. This document details the synthesis, characterization, and separation of these isomers, presenting quantitative data in structured tables, along with detailed experimental protocols and visualizations of key concepts and workflows.

Introduction

This compound (C₅H₁₀O) is an enol ether that exists as two geometric isomers, (E) and (Z), due to the restricted rotation around the C2=C3 double bond. The spatial arrangement of the substituents—a methoxy group and a methyl group on C2, and a hydrogen and a methyl group on C3—gives rise to distinct chemical and physical properties for each isomer. The Cahn-Ingold-Prelog priority rules are used to assign the (E) and (Z) configurations. For (Z)-2-methoxybut-2-ene, the higher priority groups (methoxy and the ethyl group's methyl) are on the same side of the double bond, while in (E)-2-methoxybut-2-ene, they are on opposite sides.[1][2] The accurate synthesis, identification, and separation of these isomers are crucial for their application in stereoselective reactions and the development of new chemical entities.

Physicochemical and Spectroscopic Data

The distinct spatial arrangements of the (E) and (Z) isomers lead to measurable differences in their physical and spectroscopic properties. These differences are key to their identification and separation.

Table 1: Physicochemical Properties of (E)- and (Z)-2-Methoxybut-2-ene

| Property | (E)-2-methoxybut-2-ene | (Z)-2-methoxybut-2-ene |

| Molecular Weight | 86.13 g/mol | 86.13 g/mol |

| Boiling Point | Predicted: ~67 °C | Predicted: ~67 °C |

| Density | Predicted: ~0.777 g/cm³ | Predicted: ~0.777 g/cm³ |

| CAS Number | 25125-84-2 | 25125-85-3 |

Table 2: Spectroscopic Data for the Characterization of (E)- and (Z)-2-Methoxybut-2-ene

| Spectroscopic Technique | Parameter | (E)-Isomer | (Z)-Isomer |

| ¹H NMR | δ (ppm) for =CH-CH₃ (quartet) | Expected downfield | Expected upfield |

| δ (ppm) for C=C-CH₃ (singlet) | Expected downfield | Expected upfield | |

| δ (ppm) for -OCH₃ (singlet) | ~3.4 ppm | ~3.4 ppm (slight difference expected) | |

| ¹³C NMR | δ (ppm) for C=C carbons | Distinct shifts | Distinct shifts |

| IR Spectroscopy | C=C Stretch (cm⁻¹) | ~1675 cm⁻¹ | ~1675 cm⁻¹ (may differ in intensity) |

| Fingerprint Region (cm⁻¹) | Unique pattern | Unique pattern | |

| Mass Spectrometry | Molecular Ion (m/z) | 86 | 86 |

| Fragmentation Pattern | Similar | Similar |

Synthesis of (E)- and (Z)-2-Methoxybut-2-ene

The stereoselective synthesis of either the (E) or (Z) isomer of this compound can be achieved through various synthetic strategies. The Wittig reaction is a powerful tool for this purpose, where the choice of ylide and reaction conditions can dictate the stereochemical outcome.[3][4][5]

Stereoselective Synthesis via the Wittig Reaction

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene.[4] The stereoselectivity of the Wittig reaction is highly dependent on the stability of the ylide.

-

Z-Isomer Synthesis (Unstabilized Ylide): Unstabilized ylides, typically those with alkyl substituents, react under kinetic control to predominantly form the (Z)-alkene.[3][4] The use of salt-free conditions and non-polar aprotic solvents at low temperatures further favors the formation of the Z-isomer.[1]

-

E-Isomer Synthesis (Stabilized Ylide): Stabilized ylides, which contain electron-withdrawing groups, react under thermodynamic control to yield the more stable (E)-alkene.[3][5]

To synthesize the isomers of this compound, one would react methoxymethyltriphenylphosphonium chloride with propanal.

Experimental Protocol: Z-Selective Wittig Reaction

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend methoxymethyltriphenylphosphonium chloride in anhydrous tetrahydrofuran (THF) at -78 °C.

-

Add a strong, non-lithium base such as sodium bis(trimethylsilyl)amide (NaHMDS) dropwise with stirring. Allow the mixture to stir for 1 hour at this temperature to form the ylide.

-

Reaction with Aldehyde: Slowly add a solution of propanal in anhydrous THF to the ylide solution at -78 °C.

-

Allow the reaction to stir at -78 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or preparative gas chromatography to isolate (Z)-2-methoxybut-2-ene.

Experimental Protocol: E-Selective Wittig Reaction (Schlosser Modification)

To favor the (E)-isomer with an unstabilized ylide, the Schlosser modification can be employed.[4][6]

-

Ylide Generation and Reaction: Follow steps 1 and 2 of the Z-selective protocol.

-

After the addition of propanal, add a second equivalent of a strong base (e.g., n-butyllithium) at -78 °C to form a β-oxido ylide.

-

Allow the solution to warm to room temperature to equilibrate to the more stable trans-oxaphosphetane intermediate.

-

Protonation and Work-up: Cool the reaction back to -78 °C and add a proton source (e.g., tert-butanol).

-

Follow the work-up procedure described in the Z-selective protocol (steps 5-8) to isolate (E)-2-methoxybut-2-ene.

Caption: Stereoselective synthesis of (E)- and (Z)-2-methoxybut-2-ene via the Wittig reaction.

Characterization of the Isomers

Detailed spectroscopic and chromatographic analysis is essential for the unambiguous identification and quantification of the (E) and (Z) isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing between the two isomers. The chemical shifts of the vinylic proton and the methyl group on the double bond are particularly informative. In the (Z)-isomer, the proximity of the methoxy group is expected to cause shielding of the vinylic proton, resulting in an upfield shift compared to the (E)-isomer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer or isomer mixture in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Integrate the signals to determine the relative ratios of the protons. Compare the chemical shifts of the vinylic proton and the C=C-CH₃ protons to assign the (E) and (Z) configurations.

Infrared (IR) Spectroscopy

IR spectroscopy can provide complementary information for isomer identification. While the C=C stretching frequency around 1675 cm⁻¹ may show only slight differences, the fingerprint region (below 1500 cm⁻¹) will exhibit unique absorption patterns for each isomer.

-

Sample Preparation: For a liquid sample, place a drop between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

-

Data Analysis: Compare the fingerprint regions of the spectra of the two isomers to identify characteristic absorption bands for each.

Gas Chromatography (GC)

Gas chromatography is an excellent technique for separating the (E) and (Z) isomers and determining their relative abundance in a mixture. The isomer with the lower boiling point, typically the more compact (Z)-isomer, is expected to have a shorter retention time on a nonpolar column.[2]

-

Sample Preparation: Dilute the isomer mixture in a volatile solvent (e.g., hexane) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a nonpolar capillary column (e.g., DB-1 or HP-5ms).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at 40 °C and ramp up to 150 °C at a rate of 10 °C/min.

-

-

Data Analysis: Identify the two peaks corresponding to the (E) and (Z) isomers. The peak area of each isomer can be used to determine the relative ratio in the mixture.

Caption: Workflow for the characterization and separation of (E) and (Z)-2-methoxybut-2-ene.

Separation of Isomers

If a stereoselective synthesis is not fully optimized, or if a mixture of isomers is obtained from a commercial source, separation is necessary to obtain the pure (E) or (Z) isomer.

Preparative Gas Chromatography

For small-scale separations, preparative gas chromatography is an effective method. By using a larger diameter column and a collection system, the individual isomers can be isolated as they elute from the column. The conditions would be similar to the analytical GC protocol but with a higher sample loading.

Fractional Distillation

While the boiling points of the (E) and (Z) isomers are predicted to be very close, fractional distillation under carefully controlled conditions, potentially under reduced pressure, may allow for their separation, especially on a larger scale. A column with a high number of theoretical plates would be required.

Conclusion

The (E) and (Z) geometric isomers of this compound are valuable intermediates in organic synthesis. Their distinct stereochemistry necessitates precise control over their synthesis and thorough characterization. This technical guide has provided a comprehensive overview of the key aspects related to these isomers, including stereoselective synthetic strategies, detailed analytical protocols, and methods for their separation. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals working with these and similar chemical entities.

References

An In-depth Technical Guide to the Molecular Characteristics of 2-Methoxybut-2-ene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a focused analysis of the fundamental molecular properties of 2-methoxybut-2-ene, an unsaturated ether of interest in various chemical syntheses. The following sections detail its molecular formula and a precise calculation of its molecular weight, supported by quantitative data and a logical workflow diagram.

Molecular Composition and Weight

This compound is an organic compound with the systematic IUPAC name this compound. A comprehensive understanding of its molecular formula and weight is foundational for its application in experimental and developmental chemistry, enabling accurate stoichiometric calculations and analytical characterization.

Data Presentation

The essential quantitative data for this compound are summarized in the table below. This includes its molecular formula and a breakdown of its molecular weight based on the constituent elements.

| Parameter | Value | Source |

| Molecular Formula | C₅H₁₀O | [1][2][3][4][5] |

| Molecular Weight | 86.13 g/mol | [2][4] |

| Elemental Composition | ||

| Carbon (C) | 5 atoms | |

| Hydrogen (H) | 10 atoms | |

| Oxygen (O) | 1 atom | |

| Atomic Weights | ||

| Carbon (C) | ~12.011 u | [6][7][8][9] |

| Hydrogen (H) | ~1.008 u | [10][11][12][13][14] |

| Oxygen (O) | ~15.999 u | [15][16][17][18][19] |

| Calculated Molecular Weight | 86.134 g/mol |

Experimental Protocols

Determination of Molecular Weight

The molecular weight of a compound such as this compound is determined by summing the atomic weights of its constituent atoms, as dictated by its molecular formula.

Methodology:

-

Identify the Molecular Formula: The molecular formula for this compound is established as C₅H₁₀O through techniques such as mass spectrometry and elemental analysis.[1][2][3][4][5]

-

Determine the Atomic Weights: The standard atomic weights of carbon (C), hydrogen (H), and oxygen (O) are obtained from the IUPAC Periodic Table.

-

Calculate the Total Molecular Weight: The number of atoms of each element is multiplied by its respective atomic weight, and the results are summed.

-

Contribution from Carbon: 5 atoms × 12.011 u/atom = 60.055 u

-

Contribution from Hydrogen: 10 atoms × 1.008 u/atom = 10.080 u

-

Contribution from Oxygen: 1 atom × 15.999 u/atom = 15.999 u

-

Total Molecular Weight = 60.055 u + 10.080 u + 15.999 u = 86.134 u

-

This calculated value is consistent with the experimentally determined molecular weight.[1][2][4]

Mandatory Visualization

The logical workflow for calculating the molecular weight of this compound from its molecular formula is illustrated in the following diagram.

References

- 1. This compound [webbook.nist.gov]

- 2. 2-Methoxy-2-butene | C5H10O | CID 111206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 2-Butene, 2-methoxy- | 6380-95-6 | Benchchem [benchchem.com]

- 5. 2-Butene, 2-methoxy-, (Z)-|lookchem [lookchem.com]

- 6. byjus.com [byjus.com]

- 7. youtube.com [youtube.com]

- 8. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 9. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 11. quora.com [quora.com]

- 12. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 13. Hydrogen - Wikipedia [en.wikipedia.org]

- 14. Hydrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 15. fiveable.me [fiveable.me]

- 16. princeton.edu [princeton.edu]

- 17. Oxygen - Wikipedia [en.wikipedia.org]

- 18. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 19. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to 2-Methoxy-2-butene and Its Isomers: CAS Numbers, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-methoxy-2-butene, including its isomeric forms. It details Chemical Abstracts Service (CAS) numbers for the isomeric mixture and individual stereoisomers, presents key physicochemical data in a structured format, and offers detailed experimental protocols for its synthesis and analysis. This document is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development.

Chemical Identity and Physicochemical Properties

2-Methoxy-2-butene, an unsaturated ether, exists as a mixture of two geometric isomers: (E)-2-methoxy-2-butene and (Z)-2-methoxy-2-butene. The specific isomer can influence the stereochemical outcome of its reactions.[1] The CAS number can refer to the unspecified mixture of these isomers or to the individual (E) and (Z) forms.

Table 1: CAS Numbers and Molecular Identifiers for 2-Methoxy-2-butene and Its Isomers

| Identifier | 2-Methoxy-2-butene (Isomer Mixture) | (E)-2-methoxy-2-butene | (Z)-2-methoxy-2-butene |

| CAS Number | 6380-95-6[1][2][3] | 25125-84-2[2] | 25125-85-3[2] |

| IUPAC Name | 2-methoxybut-2-ene[2] | (2E)-2-methoxybut-2-ene | (2Z)-2-methoxybut-2-ene |

| Synonyms | 2-Butene, 2-methoxy-; Methyl sec-butenyl ether[2] | trans-2-Methoxy-2-butene | [Z]-2-methoxy-2-butene[4] |

| Molecular Formula | C₅H₁₀O[2] | C₅H₁₀O | C₅H₁₀O[4] |

| Molecular Weight | 86.13 g/mol [2] | 86.13 g/mol [5] | 86.13 g/mol [4] |

Table 2: Physicochemical Data of 2-Methoxy-2-butene (Isomer Mixture)

| Property | Value |

| Appearance | Colorless liquid[2] |

| Boiling Point | 67°C at 760 mmHg[2] |

| Density | 0.777 g/cm³[2] |

| Vapor Pressure | 160 mmHg at 25°C[2] |

| Solubility | Insoluble in water[2] |

| Octanol/Water Partition Coefficient (logP) | 1.4 - 1.56[2] |

Synthesis of 2-Methoxy-2-butene

A common and direct method for the synthesis of 2-methoxy-2-butene is the acid-catalyzed reaction of methanol with 2-methyl-2-butanol.[6] This one-pot reaction involves the in-situ formation of 2-butene from the dehydration of 2-methyl-2-butanol, which then reacts with methanol to form the desired ether.[6]

Experimental Protocol: Acid-Catalyzed Synthesis

Materials:

-

2-methyl-2-butanol

-

Methanol (excess, e.g., 3:1 molar ratio to the alcohol)

-

Strong acid catalyst (e.g., sulfuric acid (H₂SO₄) or a sulfonic acid resin)

-

Weak base for neutralization (e.g., sodium bicarbonate solution)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Brine

-

Anhydrous salt for drying (e.g., magnesium sulfate (MgSO₄))

Procedure:

-

A mixture of 2-methyl-2-butanol and an excess of methanol is treated with a catalytic amount of a strong acid.[6]

-

The reaction is typically heated to a temperature between 60-80°C.[6]

-

The reaction progress is monitored by gas chromatography (GC) until the starting material is consumed.[6]

-

Upon completion, the reaction mixture is cooled and neutralized with a weak base.[6]

-

The aqueous layer is extracted with a suitable organic solvent.[6]

-

The combined organic layers are washed with brine, dried over an anhydrous salt, and the solvent is removed under reduced pressure.[6]

-

The crude product is purified by fractional distillation to yield 2-methoxy-2-butene.[6]

Isomer Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The (E) and (Z) isomers of 2-methoxy-2-butene can be distinguished and analyzed using gas chromatography.[7] The subtle differences in their physical properties can lead to different retention times on a GC column.[7] Mass spectrometry can then be used to confirm the identity of the separated isomers.

Experimental Protocol: GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Non-polar capillary column (e.g., DB-5ms or equivalent)

Sample Preparation:

-

Prepare a dilute solution of the 2-methoxy-2-butene sample in a volatile organic solvent (e.g., ethyl acetate or dichloromethane). A starting concentration of approximately 1 mg/mL is recommended.

-

Transfer the solution to a GC autosampler vial.

GC-MS Conditions (Starting Point):

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Carrier Gas: Helium

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: 10°C/min to 150°C

-

Hold for 2 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Scan Range: m/z 35-200

Data Analysis: The (Z) isomer, being more compact, may have a slightly lower boiling point and therefore a shorter retention time on a non-polar column.[7] However, this can be column-dependent. The mass spectra of both isomers will be very similar, showing a molecular ion peak corresponding to the molecular weight of 2-methoxy-2-butene.

Logical Relationships and Pathways

The synthesis of 2-methoxy-2-butene from 2-methyl-2-butanol and methanol typically results in a mixture of the (E) and (Z) isomers. The following diagram illustrates this synthetic pathway.

Caption: Synthesis of (E) and (Z)-2-methoxy-2-butene.

References

- 1. This compound [webbook.nist.gov]

- 2. benchchem.com [benchchem.com]

- 3. 2-Methoxy-2-butene | C5H10O | CID 111206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Butene, 2-methoxy-, (Z)-|lookchem [lookchem.com]

- 5. This compound | C5H10O | CID 5463064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Methoxy Group: A Potent Electron-Donating Moiety in Enol Ether Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The methoxy group (–OCH₃) profoundly influences the reactivity of enol ethers, rendering them versatile building blocks in organic synthesis. Its potent electron-donating properties, stemming from a combination of resonance and inductive effects, activate the double bond towards a variety of chemical transformations. This technical guide provides a comprehensive overview of the electronic effects of the methoxy group in enol ethers, supported by quantitative data, detailed experimental protocols for key reactions, and mechanistic visualizations.

Electronic Effects of the Methoxy Group in Enol Ethers

The reactivity of enol ethers is fundamentally governed by the electronic interplay between the alkoxy group and the carbon-carbon double bond. The methoxy group, like other alkoxy groups, is an activating group that increases the electron density of the π-system, making the enol ether a strong nucleophile.[1] This activation arises from two primary electronic effects:

-

Resonance Effect (+R): The lone pair of electrons on the oxygen atom of the methoxy group can be delocalized into the π-system of the double bond. This delocalization, depicted by the resonance structures below, increases the electron density at the β-carbon, making it particularly susceptible to electrophilic attack. This resonance effect is the dominant factor contributing to the high reactivity of enol ethers.

-

Inductive Effect (-I): Due to the higher electronegativity of oxygen compared to carbon, the methoxy group exerts an electron-withdrawing inductive effect through the sigma bond framework. This effect pulls electron density away from the double bond.

In the case of enol ethers, the electron-donating resonance effect significantly outweighs the electron-withdrawing inductive effect, leading to an overall activation of the double bond.

Quantitative Data on the Electron-Donating Effect

The electron-donating nature of the methoxy group can be quantified through kinetic and spectroscopic data.

Hydrolysis Reaction Rates

The acid-catalyzed hydrolysis of enol ethers is a classic example demonstrating their enhanced reactivity. The rate-determining step involves the protonation of the β-carbon to form a resonance-stabilized carbocation. The electron-donating methoxy group accelerates this step by stabilizing the developing positive charge in the transition state.

| Enol Ether | Relative Rate of Hydrolysis (k_rel) | Reference |

| Ethyl vinyl ether | 1 | [2] |

| Diethyl ether | ~10⁻¹³ | [3] |

| 4-Methoxy-1,2-dihydronaphthalene | 1 | [4] |

| 3-Methoxyindene | 2.4 | [4] |

Table 1: Relative rates of acid-catalyzed hydrolysis of selected ethers. The significantly faster hydrolysis of ethyl vinyl ether compared to diethyl ether highlights the activating effect of the vinyl group, which is further enhanced by the electron-donating alkoxy group.[2][3] The higher reactivity of 3-methoxyindene compared to 4-methoxy-1,2-dihydronaphthalene is attributed to better orbital overlap and stabilization of the carbocation intermediate in the planar indene system.[4]

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides a direct measure of the electron density at the carbon atoms of the double bond. The electron-donating resonance effect of the methoxy group causes a significant upfield shift (lower ppm value) of the β-carbon signal, indicating increased electron density at this position.

| Compound | β-Carbon (Cβ) Chemical Shift (ppm) | Reference |

| Ethylene | 123.3 | |

| Methyl vinyl ether | 84.1 | |

| Ethyl vinyl ether | 86.5 | [5] |

| 1,1-Diethoxyethene | ~86.5 | [5] |

| α,β-Unsaturated Ketones (general) | 120-150 | [6] |

Table 2: Comparison of ¹³C NMR chemical shifts of the β-carbon in various alkenes. The pronounced upfield shift of the β-carbon in vinyl ethers compared to ethylene and α,β-unsaturated ketones is a clear indication of the strong electron-donating effect of the alkoxy group.[5][6][7]

Key Reactions of Methoxy-Substituted Enol Ethers

The enhanced nucleophilicity of methoxy-substituted enol ethers makes them valuable participants in a range of organic reactions, including hydrolysis, cycloadditions, and electrophilic additions.

Acid-Catalyzed Hydrolysis

As discussed, enol ethers are readily hydrolyzed in the presence of an acid catalyst to yield a ketone or aldehyde and an alcohol. This reaction is often used for the deprotection of alcohols that have been protected as enol ethers.

Cycloaddition Reactions

The electron-rich nature of methoxy-substituted enol ethers makes them excellent partners in cycloaddition reactions, particularly in Diels-Alder and [2+2] cycloadditions.

-

Diels-Alder Reaction ([4+2] Cycloaddition): Methoxy-substituted enol ethers can act as potent dienophiles, especially in inverse-electron-demand Diels-Alder reactions where the diene is electron-deficient. More commonly, a methoxy group on a diene greatly enhances its reactivity towards electron-poor dienophiles.[8][9]

-

[2+2] Cycloaddition: Enol ethers undergo [2+2] cycloadditions with various partners, including electron-deficient alkenes and ketenes. Photochemical [2+2] cycloadditions are also a common method for the synthesis of cyclobutane derivatives.[10][11]

Experimental Protocols

The following are detailed protocols for the synthesis of a methoxy-substituted enol ether and its use in a key reaction.

Synthesis of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's Diene)

This highly reactive diene is a valuable reagent in Diels-Alder reactions.[12]

Materials:

-

4-Methoxy-3-buten-2-one

-

Triethylamine

-

Zinc chloride (anhydrous)

-

Chlorotrimethylsilane

-

Benzene (anhydrous)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, add 575 g (5.7 mol) of triethylamine.

-

To the stirred triethylamine, add 10.0 g (0.07 mol) of anhydrous zinc chloride under a nitrogen atmosphere.

-

Stir the mixture at room temperature for 1 hour.

-

Add a solution of 250 g (2.50 mol) of 4-methoxy-3-buten-2-one in 750 mL of anhydrous benzene all at once.

-

Continue mechanical stirring for 5 minutes.

-

Rapidly add 542 g (5.0 mol) of chlorotrimethylsilane. The reaction mixture will change color from pink to red and finally to brown.

-

After the addition is complete, heat the mixture to reflux and continue stirring for 12-18 hours.

-

Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

-

Wash the salt with anhydrous benzene.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Distill the residue under reduced pressure to obtain 1-methoxy-3-trimethylsiloxy-1,3-butadiene.

General Procedure for a Diels-Alder Reaction with a Methoxy-Substituted Diene

This protocol outlines a general procedure for the reaction of a methoxy-activated diene with an electron-deficient dienophile.[13]

Materials:

-

Methoxy-substituted diene (e.g., Danishefsky's diene)

-

Dienophile (e.g., maleic anhydride, dimethyl acetylenedicarboxylate)

-

Dry solvent (e.g., dichloromethane, toluene)

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

In a flame-dried, crimp-sealed vial under an argon atmosphere, dissolve the dienophile (1.0 equivalent) in the dry solvent.

-

Add the methoxy-substituted diene (3.0-5.0 equivalents).

-

Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 40°C, depending on the reactivity of the substrates) until the consumption of the dienophile is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to afford the desired cycloadduct.

General Procedure for Photochemical [2+2] Cycloaddition of an Enol Ether

This procedure describes a typical setup for a photochemical cycloaddition reaction.[14]

Materials:

-

Enol ether

-

Alkene or other cycloaddition partner

-

Photochemically inert solvent (e.g., acetone, acetonitrile)

-

Photoreactor with a suitable UV lamp (e.g., mercury lamp)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a quartz reaction vessel, dissolve the enol ether and the cycloaddition partner in the chosen solvent. The concentrations should be optimized for the specific reaction.

-

Sparge the solution with nitrogen or argon for at least 25 minutes to remove dissolved oxygen, which can quench the excited state and lead to side reactions.

-

Place the reaction vessel in the photoreactor and irradiate with the UV lamp while maintaining a constant temperature, often at or below room temperature, using a cooling system.

-

Monitor the progress of the reaction by TLC or GC-MS.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by flash chromatography or distillation to isolate the cyclobutane adduct.

Conclusion

The methoxy group, through its powerful electron-donating resonance effect, plays a crucial role in activating enol ethers towards a wide array of synthetically useful transformations. Understanding the interplay of electronic effects and having access to robust experimental protocols are essential for leveraging the full potential of these valuable intermediates in the synthesis of complex molecules, a cornerstone of modern drug discovery and materials science.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. Ethyl vinyl ether, \mathrm{EtO}-\mathrm{CH}=\mathrm{CH}{2}, hydrolyzes in.. [askfilo.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 10. A comprehensive study of [2 + 2] cycloadditions and ene reactions of alkynyl chromium and tungsten carbene complexes with enol ethers and ketene acetals and of the stereochemistry of the electrocyclic ring opening of cyclobutenyl carbene complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

The Enhanced Reactivity of the Carbon-Carbon Double Bond in 2-Methoxybut-2-ene: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the reactivity of the carbon-carbon double bond in 2-methoxybut-2-ene, an electron-rich enol ether of significant utility in organic synthesis. The presence of the electron-donating methoxy group directly attached to the double bond profoundly influences its chemical behavior, rendering it highly susceptible to electrophilic attack and a versatile partner in various addition and cycloaddition reactions. This document, intended for researchers, scientists, and drug development professionals, details the key transformations of this compound, presenting quantitative data, comprehensive experimental protocols, and mechanistic visualizations.

Core Reactivity Principles

The defining characteristic of this compound is its nucleophilic carbon-carbon double bond. The oxygen atom of the methoxy group, through resonance, donates electron density to the π-system. This electronic enrichment makes the double bond particularly reactive towards a wide array of electrophiles, a feature that distinguishes it from simple alkenes. This heightened reactivity also governs the regioselectivity of addition reactions, typically proceeding via a resonance-stabilized carbocation intermediate.

Key Chemical Transformations

The versatility of the double bond in this compound is demonstrated in several key reaction classes:

-

Electrophilic Addition: The molecule readily undergoes addition reactions with electrophiles. A prime example is acid-catalyzed hydrolysis, which efficiently cleaves the enol ether to produce butan-2-one and methanol.

-

Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov addition of water across the double bond. The use of chiral boranes enables highly stereoselective transformations, producing chiral 3-methoxy-2-butanols with excellent enantiomeric excess.

-

Epoxidation: The electron-rich double bond is readily oxidized to form the corresponding epoxide, a valuable synthetic intermediate. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are effective reagents for this transformation.

-

Catalytic Hydrogenation: The double bond can be saturated via catalytic hydrogenation over a metal catalyst (e.g., Pd, Pt, Ni) to yield 2-methoxybutane.

-

Cycloaddition Reactions: As a highly electron-rich alkene, this compound is an excellent dienophile in Diels-Alder and other cycloaddition reactions, providing a pathway to complex cyclic structures.

Quantitative Data Summary

The following tables summarize key quantitative data for the reactions of this compound.

| Reaction | Reagent(s) | Product(s) | Quantitative Data |

| Asymmetric Hydroboration | (-)-Diisopinocampheylborane, then H₂O₂/NaOH | (-)-(2R,3R)-3-methoxy-2-butanol | >97% enantiomeric excess.[1] |

| Asymmetric Hydroboration | (-)-Diisopinocampheylborane, then H₂O₂/NaOH | (+)-(2R,3S)-3-methoxy-2-butanol | 90% enantiomeric excess.[1] |

| Catalytic Hydrogenation | H₂, Metal Catalyst (Pd, Pt, or Ni) | 2-Methoxybutane | Standard Enthalpy of Reaction (ΔrH°): -104. ± 0.8 kJ/mol. |

| Epoxidation | m-CPBA | 2,3-Epoxy-2-methoxybutane | High yields are typical for epoxidation of silyl enol ethers; general yields for alkenes are ~75%. |

| Acid-Catalyzed Hydrolysis | H₃O⁺ | Butan-2-one and Methanol | While specific yields can vary with conditions, the reaction is generally high-yielding. |

Experimental Protocols

Detailed methodologies for the key transformations of this compound are provided below.

Protocol 1: Acid-Catalyzed Hydrolysis

Objective: To hydrolyze this compound to butan-2-one.

Materials:

-

This compound (1.0 g, 11.6 mmol)

-

Deionized water (20 mL)

-

Concentrated sulfuric acid (H₂SO₄, 0.2 mL)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

50 mL round-bottom flask, magnetic stirrer, condenser, separatory funnel

Procedure:

-

In a 50 mL round-bottom flask containing a magnetic stir bar, add 20 mL of deionized water.

-

Slowly and carefully add 0.2 mL of concentrated sulfuric acid to the stirring water. Caution: Exothermic reaction.

-

To the aqueous acidic solution, add 1.0 g of this compound.

-

Attach a condenser and stir the mixture at room temperature for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution (20 mL), followed by brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield butan-2-one.

Protocol 2: Asymmetric Hydroboration-Oxidation

Objective: To synthesize chiral 3-methoxy-2-butanol from this compound.

Materials:

-

(E)- or (Z)-2-methoxybut-2-ene

-

(-)-Diisopinocampheylborane (Ipc₂BH)

-

Anhydrous tetrahydrofuran (THF)

-

3 M Sodium hydroxide (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen atmosphere setup, low-temperature bath

Procedure:

-

Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum.

-

Dissolve (-)-diisopinocampheylborane in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to -25 °C using a suitable cooling bath.

-

Slowly add a solution of (E)- or (Z)-2-methoxybut-2-ene in anhydrous THF to the stirred borane solution.

-

Maintain the reaction at -25 °C and stir for the appropriate time to ensure complete hydroboration.

-

After the hydroboration is complete, slowly add 3 M NaOH solution, followed by the careful, dropwise addition of 30% H₂O₂. Caution: Exothermic reaction.

-

Allow the mixture to warm to room temperature and stir for several hours.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 3-methoxy-2-butanol by chromatography.

Protocol 3: Epoxidation with m-CPBA

Objective: To synthesize 2,3-epoxy-2-methoxybutane.

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Add m-CPBA portion-wise to the stirred solution.

-

Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.

-

Once the reaction is complete, quench by adding saturated sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude epoxide by column chromatography.

Protocol 4: Catalytic Hydrogenation

Objective: To reduce this compound to 2-methoxybutane.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

Procedure:

-

In a suitable hydrogenation flask, dissolve this compound in ethanol or ethyl acetate.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Seal the flask and purge the system with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen to the desired pressure (or use a hydrogen-filled balloon).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by observing hydrogen uptake or by TLC/GC analysis.

-

Upon completion, carefully vent the hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Rinse the filter cake with the reaction solvent.

-

Remove the solvent from the filtrate under reduced pressure to obtain 2-methoxybutane.

Protocol 5: Diels-Alder Cycloaddition (General Protocol)

Objective: To perform a [4+2] cycloaddition reaction with this compound.

Materials:

-

This compound (as the dienophile)

-

A suitable diene (e.g., cyclopentadiene, butadiene)

-

A suitable solvent (e.g., toluene, dichloromethane)

-

Lewis acid catalyst (optional, e.g., ZnCl₂, AlCl₃)

Procedure:

-

In a round-bottom flask, dissolve this compound in the chosen solvent.

-

If using a Lewis acid catalyst, add it to the solution and stir.

-

Add the diene to the reaction mixture.

-

Stir the reaction at room temperature or heat as required, monitoring by TLC or GC.

-

Upon completion, quench the reaction (if a catalyst was used) with an appropriate aqueous solution (e.g., saturated NaHCO₃).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

-

Purify the cycloadduct by column chromatography or distillation.

Mechanistic and Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows.

Caption: Mechanism of Acid-Catalyzed Hydrolysis.

Caption: Experimental Workflow for Asymmetric Hydroboration.

Caption: Concerted Mechanism of Epoxidation.

Caption: Reactivity Profile of this compound.

References

Formation of Resonance-Stabilized Carbocations from Enol Ethers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of resonance-stabilized carbocations, specifically oxocarbenium ions, from the protonation of enol ethers represents a cornerstone of modern organic synthesis and is of paramount importance in the development of novel therapeutics. This technical guide provides a comprehensive overview of the core principles governing this transformation, including the underlying reaction mechanisms, quantitative kinetic and thermodynamic data, detailed experimental protocols for studying these reactions, and their application in complex molecular synthesis, particularly in the context of drug development.

Introduction

Enol ethers are versatile nucleophilic intermediates characterized by an electron-rich double bond resulting from the delocalization of a lone pair of electrons from the adjacent oxygen atom. This inherent nucleophilicity makes them susceptible to electrophilic attack, most notably by protons, to generate resonance-stabilized carbocations known as oxocarbenium ions.[1] The stability of these intermediates is significantly enhanced by the delocalization of the positive charge onto the more electronegative oxygen atom, a feature that dictates their subsequent reactivity and synthetic utility.

The ability to generate and control the reactivity of these carbocations is crucial in a myriad of synthetic transformations, including aldol-type reactions, glycosylations, and the formation of complex heterocyclic scaffolds. In the realm of drug development, the strategic use of enol ether chemistry allows for the construction of intricate molecular architectures found in many bioactive natural products and synthetic pharmaceuticals. A notable example is the synthesis of the antiviral drug Oseltamivir (Tamiflu®), where an organocatalyzed reaction proceeding through an enamine intermediate, an analogue of an enol ether, is a key step.[2][3][4]

This guide will delve into the fundamental aspects of resonance-stabilized carbocation formation from enol ethers, providing researchers and drug development professionals with the detailed technical information necessary to harness this powerful synthetic tool.

Reaction Mechanism

The generally accepted mechanism for the acid-catalyzed hydrolysis of enol ethers, which proceeds through a resonance-stabilized carbocation, involves three key steps:

-

Protonation of the Enol Ether: The reaction is initiated by the protonation of the enol ether at the β-carbon of the double bond. This step is typically the rate-determining step of the overall reaction.[5] The protonation is facilitated by the electron-donating nature of the alkoxy group, which stabilizes the developing positive charge.

-

Formation of the Resonance-Stabilized Carbocation (Oxocarbenium Ion): The protonation leads to the formation of a carbocation intermediate. This carbocation is significantly stabilized by resonance, with the positive charge delocalized between the α-carbon and the oxygen atom. The resonance structure with the positive charge on the oxygen (an oxonium ion) is a major contributor to the overall hybrid, highlighting the stability of this intermediate.[6]

-

Nucleophilic Attack and Subsequent Steps: The oxocarbenium ion is a potent electrophile and is rapidly attacked by a nucleophile, which in the case of hydrolysis is water. This results in the formation of a hemiacetal. The hemiacetal then undergoes further reaction, typically decomposition, to yield the final carbonyl compound and the corresponding alcohol.[6][7][8]

The stability and reactivity of the intermediate carbocation are influenced by the substituents on the enol ether. Electron-donating groups on the double bond or the oxygen atom will further stabilize the carbocation, thereby increasing the rate of its formation. Conversely, electron-withdrawing groups will destabilize the carbocation and slow down the reaction.

Quantitative Data

The rate of formation of the resonance-stabilized carbocation is directly related to the rate of hydrolysis of the enol ether. The following tables summarize key quantitative data, including rate constants for the acid-catalyzed hydrolysis of various enol ethers and the corresponding pKenol values, which provide a measure of the equilibrium between the keto and enol tautomers.

| Enol Ether | Substituent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |

| Methyl vinyl ether | None | 1.0 | [5] |

| Ethyl vinyl ether | None | 1.9 | [9] |

| Methyl isopropenyl ether | α-CH₃ | 363 | [5] |

| Phenyl vinyl ether | β-C₆H₅ | 0.07 | [10] |

| 4-Methoxy-1,2-dihydronaphthalene | - | Hydronium-ion catalytic coefficient: 1.13 M⁻¹s⁻¹ | [11] |

Table 1: Second-order rate constants for the acid-catalyzed hydrolysis of selected enol ethers in aqueous solution at 25 °C.

| Carbonyl Compound | pKenol (-log Kenol) | Reference |

| Acetaldehyde | 5.3 | [12] |

| Propionaldehyde | 3.9 | [12] |

| Isobutyraldehyde | 2.8 | [12] |

| Acetone | 7.2 | [12] |

| 2-Butanone | 8.3 | [12] |

| Cyclopentanone | 7.2 | [12] |

| Cyclohexanone | 5.7 | [12] |

| Acetophenone | 6.7 | [12] |

Table 2: pKenol values for selected carbonyl compounds in aqueous solution.

Experimental Protocols

Synthesis of a Silyl Enol Ether

This protocol describes the synthesis of a thermodynamic silyl enol ether from an unsymmetrical ketone using triethylamine as the base.[13]

Materials:

-

Unsymmetrical ketone (e.g., 2-methylcyclohexanone)

-

Trimethylsilyl chloride (TMSCl)

-

Triethylamine (Et₃N)

-

Dry diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add the unsymmetrical ketone and dry diethyl ether.

-

Add triethylamine to the solution.

-

Slowly add trimethylsilyl chloride to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the triethylammonium chloride salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation under reduced pressure to obtain the desired silyl enol ether.

Kinetic Analysis of Enol Ether Hydrolysis by NMR Spectroscopy

This protocol outlines a general procedure for monitoring the acid-catalyzed hydrolysis of an enol ether using nuclear magnetic resonance (NMR) spectroscopy to determine the reaction rate.[14]

Materials:

-

Enol ether substrate

-

Deuterated solvent (e.g., D₂O, CD₃OD)

-

Acid catalyst (e.g., DCl in D₂O)

-

Internal standard (e.g., 1,4-dioxane)

-

NMR spectrometer

Procedure:

-

Prepare a stock solution of the enol ether and the internal standard in the deuterated solvent.

-

Prepare a stock solution of the acid catalyst in the deuterated solvent.

-

Equilibrate the NMR spectrometer to the desired reaction temperature.

-

Place the enol ether solution in an NMR tube and acquire an initial spectrum (t=0).

-

Initiate the reaction by adding a known amount of the acid catalyst solution to the NMR tube, mixing thoroughly, and immediately starting the NMR acquisition.

-

Acquire a series of ¹H NMR spectra at regular time intervals.

-

Integrate the signals corresponding to the enol ether reactant and the carbonyl product relative to the internal standard.

-

Plot the concentration of the enol ether versus time and fit the data to the appropriate rate law (typically first-order or pseudo-first-order) to determine the observed rate constant (kobs).[15][16][17]

-

By varying the concentration of the acid catalyst, the second-order rate constant (k₂) can be determined from a plot of kobs versus acid concentration.

Application in Drug Development: The Synthesis of Oseltamivir (Tamiflu®)

A prominent example showcasing the importance of enol ether-related chemistry in drug development is the organocatalytic synthesis of the antiviral drug Oseltamivir. A key step in several synthetic routes involves a Michael addition reaction where an enamine, a nitrogen analog of an enol ether, is generated in situ from an aldehyde and a chiral amine catalyst (a diphenylprolinol silyl ether). This enamine then acts as a nucleophile, attacking a nitroalkene in a highly stereoselective manner to construct a crucial stereocenter in the oseltamivir backbone.[2][3][4][18][19]

This elegant strategy highlights how the principles of enol ether and enamine chemistry, particularly the generation of nucleophilic intermediates, can be leveraged to achieve high levels of stereocontrol in the synthesis of complex and medicinally important molecules. The resonance stabilization of the enamine intermediate is crucial for its formation and subsequent reactivity.

Conclusion

The formation of resonance-stabilized carbocations from enol ethers is a powerful and versatile transformation in organic chemistry with significant implications for drug discovery and development. A thorough understanding of the reaction mechanism, kinetics, and the factors influencing the stability of the oxocarbenium ion intermediates is essential for the rational design of synthetic routes to complex molecular targets. The ability to control the stereochemical outcome of reactions involving these intermediates, as exemplified in the synthesis of Oseltamivir, underscores the sophistication and utility of this chemistry. This technical guide provides a solid foundation for researchers to explore and apply the principles of enol ether chemistry to their own synthetic challenges.

References

- 1. Enol ether - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. One-pot synthesis of (-)-oseltamivir and mechanistic insights into the organocatalyzed Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. organic chemistry - Mechanism for hydrolysis of enol ether to aldehyde - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. ERIC - EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct [eric.ed.gov]

- 8. echemi.com [echemi.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. ekwan.github.io [ekwan.github.io]

- 15. Reaction Rates & How to Determine Rate Law | ChemTalk [chemistrytalk.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. One‐Pot Synthesis of (−)‐Oseltamivir and Mechanistic Insights into the Organocatalyzed Michael Reaction [ouci.dntb.gov.ua]

- 19. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 2-Methoxy-2-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-methoxy-2-butene, an important intermediate in organic synthesis. The document details two principal synthetic strategies: acid-catalyzed synthesis and alkoxymercuration-demercuration. Each method is presented with detailed experimental protocols, a comparative analysis of quantitative data, and mechanistic diagrams to facilitate understanding and application in a laboratory setting.

Acid-Catalyzed Synthesis from 2-Methyl-2-butanol and Methanol

The acid-catalyzed reaction of a tertiary alcohol with an excess of a primary alcohol is a direct and common method for the synthesis of ethers. In this one-pot reaction, 2-methyl-2-butanol is dehydrated in situ to form 2-methyl-2-butene, which then reacts with methanol under acidic conditions to yield 2-methoxy-2-butene.

Experimental Protocol:

A mixture of 2-methyl-2-butanol and an excess of methanol (e.g., a 3:1 molar ratio of methanol to 2-methyl-2-butanol) is treated with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or a sulfonic acid resin. The reaction is typically heated to a temperature between 60-80°C and monitored by gas chromatography (GC) until the starting material is consumed. Upon completion, the reaction mixture is cooled and then neutralized with a weak base, such as a saturated sodium bicarbonate solution. The aqueous layer is subsequently extracted with an organic solvent like diethyl ether. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield 2-methoxy-2-butene.

Quantitative Data:

| Parameter | Value |

| Starting Materials | 2-Methyl-2-butanol, Methanol |

| Catalyst | Sulfuric acid or sulfonic acid resin |

| Molar Ratio | ~3:1 (Methanol : 2-Methyl-2-butanol) |

| Reaction Temperature | 60-80°C |

| Reaction Time | Monitored to completion by GC |

| Reported Yield | Variable, dependent on conditions |

Logical Workflow for Acid-Catalyzed Synthesis:

Methodological & Application

Application Notes and Protocols: Acid-Catalyzed Hydrolysis of 2-Methoxybut-2-ene to Butan-2-one

Abstract

This document provides a comprehensive protocol for the acid-catalyzed hydrolysis of the enol ether, 2-methoxybut-2-ene. This reaction is a fundamental example of electrophilic addition to an electron-rich alkene and is a common transformation in organic synthesis, often employed for the generation of ketones.[1] In the presence of aqueous acid, this compound readily undergoes hydrolysis to yield butan-2-one and methanol.[2] Detailed methodologies for the reaction procedure, workup, and analysis are presented. Additionally, this note includes a mechanistic overview and illustrative data to guide researchers in their laboratory practices.

Mechanistic Overview

Enol ethers are highly susceptible to electrophilic attack by protons due to their electron-rich double bond.[1] The acid-catalyzed hydrolysis of this compound proceeds through a well-established electrophilic addition mechanism.[1][2] The key steps are:

-

Protonation of the Alkene: The π electrons of the carbon-carbon double bond attack a proton (H⁺) from the acid catalyst. This protonation is the rate-determining step and occurs at the carbon atom that leads to the more stable, resonance-stabilized oxocarbocation intermediate.[1]

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbocation intermediate, forming a protonated hemiacetal (an oxonium ion).[1][3]

-

Deprotonation and Tautomerization: A series of proton transfers results in the formation of a hemiacetal, which then eliminates methanol to form the final butan-2-one product and regenerates the acid catalyst.

The overall transformation is an efficient and facile method for generating ketones from enol ethers.[1]

Caption: Reaction mechanism for the acid-catalyzed hydrolysis of this compound.

Data Presentation

Table 1: Physicochemical Properties of Reactant and Products

The key physical and chemical properties of the primary reactant and products are summarized below for reference during experimental workup and purification.

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| This compound | This compound | C₅H₁₀O | 86.13[4][5] | 67.0[6] | 0.777[6] |

| Butan-2-one | Butan-2-one | C₄H₈O | 72.11[7] | 79.6 | 0.805 |

| Methanol | Methanol | CH₄O | 32.04 | 64.7 | 0.792 |

Data compiled from various chemical databases. Butan-2-one and Methanol data from standard chemical reference sources.

Table 2: Illustrative Reaction Conditions

The following table presents hypothetical data to illustrate the effect of different acid catalysts and temperatures on the reaction time. This data is for illustrative purposes and actual results may vary.

| Entry | Acid Catalyst (aq.) | Concentration (M) | Temperature (°C) | Reaction Time (min) | Theoretical Yield (%) |

| 1 | HCl | 1.0 | 25 | 30 | >95 |

| 2 | H₂SO₄ | 0.5 | 25 | 45 | >95 |

| 3 | H₃PO₄ | 1.0 | 25 | 90 | >90 |

| 4 | HCl | 1.0 | 0 | 120 | >95 |

Experimental Protocols

This section provides a representative experimental protocol for the acid-catalyzed hydrolysis of this compound to butan-2-one.[2]

Materials and Reagents

-

This compound (1.0 g, 11.6 mmol)[2]

-

Deionized water (20 mL)[2]

-

Concentrated sulfuric acid (H₂SO₄, 0.2 mL) or 1 M Hydrochloric acid (HCl, 5 mL)[1][2]

-

Diethyl ether (approx. 50 mL)[2]

-

Saturated sodium bicarbonate (NaHCO₃) solution (20 mL)[2]

-

Brine (saturated NaCl solution) (20 mL)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate[2]

-

50 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel (100 mL)

-

Rotary evaporator

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis of butan-2-one.

Detailed Procedure

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 11.6 mmol) in 10 mL of diethyl ether.[1]

-

Initiation of Hydrolysis: While stirring at room temperature (25 °C), add 5 mL of 1 M aqueous hydrochloric acid to the flask.[1] Alternatively, a dilute solution of sulfuric acid can be prepared by slowly adding concentrated H₂SO₄ (0.2 mL) to deionized water (20 mL) and then adding this solution to the flask.[2]

-

Reaction Monitoring: The reaction is typically complete within 30 minutes at room temperature.[1] The progress can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent or by Gas Chromatography (GC). The starting enol ether will have a higher Rf value than the more polar butan-2-one product.

-

Workup: Once the reaction is complete, transfer the mixture to a 100 mL separatory funnel. Separate the organic layer.[1]

-

Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 20 mL of brine.[2]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate.[2] Filter the drying agent and remove the diethyl ether using a rotary evaporator at low pressure with a bath temperature of 30-40 °C to yield butan-2-one.[1][2]

Safety Precautions

-

Work in a well-ventilated fume hood.

-